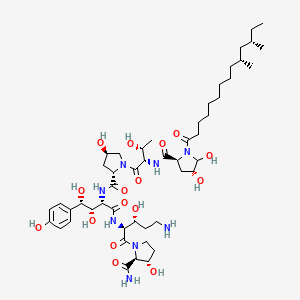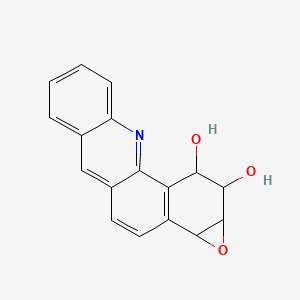
1,3,11-Tridecatriene-5,7,9-triyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,11-Tridecatriene-5,7,9-triyne is an organic compound belonging to the class of enynes, which are hydrocarbons containing both alkene and alkyne groups. This compound has the molecular formula C₁₃H₁₀ and a molecular weight of 166.2185 g/mol . It is characterized by its unique structure, which includes three double bonds and three triple bonds, making it a highly unsaturated molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,11-Tridecatriene-5,7,9-triyne typically involves multi-step organic reactions. One common method is the coupling of terminal alkynes with alkenes using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Triphenylphosphine or similar phosphine ligands
Base: Triethylamine or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1,3,11-Tridecatriene-5,7,9-triyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the triple bonds to form alkenes or alkanes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3,11-Tridecatriene-5,7,9-triyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,11-Tridecatriene-5,7,9-triyne depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s multiple unsaturated bonds allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Hexatriyne: Another enyne with three triple bonds but fewer carbon atoms.
1,3,9-Decatriene-5,7-diyne: Similar structure with fewer double bonds.
1,3,7-Octatriene-5-yne: Contains both double and triple bonds but with a shorter carbon chain.
Properties
CAS No. |
18668-89-8 |
|---|---|
Molecular Formula |
C13H10 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
trideca-1,3,11-trien-5,7,9-triyne |
InChI |
InChI=1S/C13H10/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-7H,1H2,2H3 |
InChI Key |
KAGUESUDHDXNCN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC#CC#CC#CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789299.png)













